2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone is an organic compound known for its interesting chemical properties and wide range of applications in scientific research. This compound contains bromine, sulfur, oxygen, and a combination of aromatic rings, making it a versatile molecule in various chemical reactions and studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone typically involves a multi-step process. The first step often starts with the bromination of 1-[4-(phenylsulfonyl)phenyl]ethanone. This reaction is typically carried out using bromine or a bromine source like N-bromosuccinimide in an organic solvent such as carbon tetrachloride or dichloromethane. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may be carried out in large reactors with optimized conditions to ensure high yield and purity. Common industrial methods might involve continuous flow systems, where reactants are continuously added and products are removed, ensuring efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Reduction: : It can be reduced to remove the bromine atom and form 1-[4-(phenylsulfonyl)phenyl]ethanol.
Oxidation: : The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions: Common reagents used with this compound include strong nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve solvents such as tetrahydrofuran or acetonitrile and are conducted at various temperatures depending on the desired reaction.
Major Products: The major products from reactions involving this compound depend on the type of reaction. For nucleophilic substitution, products might include compounds where the bromine atom is replaced by a different functional group. Reduction reactions yield alcohol derivatives, while oxidation can produce sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block for creating new compounds.
Biology: Biologically, this compound is often used in studies involving enzyme inhibition due to its structural properties that allow it to bind to active sites of certain enzymes.
Medicine: In medicinal research, this compound is investigated for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Industrially, this compound is used in the manufacture of pharmaceuticals and agrochemicals. Its reactivity and structural features make it suitable for producing a variety of commercial products.
Wirkmechanismus
The mechanism by which 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone exerts its effects involves the interaction of the bromine and sulfonyl groups with molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic activity. Pathways involved might include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-Bromo-1-phenylethanone
1-[4-(Methylsulfonyl)phenyl]-2-bromoethanone
1-(Phenylsulfonyl)ethanone
Uniqueness: What sets 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone apart is its combination of a bromine atom with a sulfonyl group attached to an aromatic system
That’s a comprehensive dive into this compound. It's quite the mouthful, but the intricacies and applications of such compounds are what makes chemistry endlessly fascinating. Cheers!
Eigenschaften
CAS-Nummer |
4779-37-7 |
---|---|
Molekularformel |
C14H11BrO3S |
Molekulargewicht |
339.21 g/mol |
IUPAC-Name |
1-[4-(benzenesulfonyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C14H11BrO3S/c15-10-14(16)11-6-8-13(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI-Schlüssel |
AQQNYOUDJMZJFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.